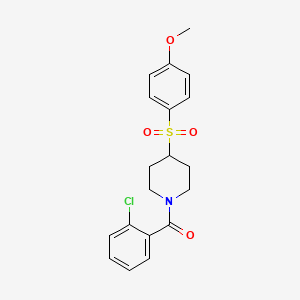
2-((tetrahydrothiophen-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((tetrahydrothiophen-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)nicotinamide is a synthetic compound that integrates features of both heterocyclic and aromatic structures. This compound belongs to the class of nicotinamide derivatives, which are known for their broad spectrum of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tetrahydrothiophen-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)nicotinamide often involves the reaction between tetrahydrothiophen-3-ol and a nicotinamide derivative in the presence of appropriate coupling agents. The process typically includes:
Step 1: : Protection of the hydroxyl group on tetrahydrothiophen-3-ol.
Step 2: : Activation of the nicotinamide derivative using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Step 3: : Reaction of the protected tetrahydrothiophen-3-ol with the activated nicotinamide derivative to form the target compound. Reaction conditions such as temperature, solvent, and reaction time are crucial, with an optimal temperature around 60-80°C in an inert atmosphere often proving effective.
Industrial Production Methods
For large-scale production, the aforementioned steps are optimized for yield and purity. Industrial methods may involve:
Use of continuous flow reactors for better control over reaction conditions.
Implementation of high-throughput screening techniques to optimize reaction parameters.
Purification processes including crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
2-((tetrahydrothiophen-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)nicotinamide can undergo various chemical reactions:
Oxidation: : Leads to the formation of sulfoxide or sulfone derivatives when treated with oxidizing agents like hydrogen peroxide.
Reduction: : Can reduce the triazole or nicotinamide rings under suitable conditions.
Substitution: : The aromatic and heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions.
Hydrolysis: : Under acidic or basic conditions, the amide bond can be cleaved.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogens, sulfonyl chlorides, various nucleophiles.
Hydrolysis: : Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Reduced forms of the triazole or nicotinamide rings.
Substitution: : Substituted derivatives of the original compound.
Hydrolysis: : Nicotinic acid derivatives and tetrahydrothiophen-3-ol.
Aplicaciones Científicas De Investigación
This compound has shown promise in various fields:
Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential as a modulator of enzyme activities.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: : Used in the development of new materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Molecular Targets: : Interacts with enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent deacetylases.
Pathways Involved: : Modulates pathways involved in cellular metabolism, DNA repair, and apoptosis.
Comparación Con Compuestos Similares
Compared to other nicotinamide derivatives, 2-((tetrahydrothiophen-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)nicotinamide is unique in its combination of triazole, tetrahydrothiophen-3-yl, and nicotinamide moieties. This structure grants it distinctive chemical and biological properties.
Similar Compounds
3-(p-tolyl)-4H-1,2,4-triazole derivatives: : Known for their anticancer properties.
Nicotinamide derivatives: : Widely studied for their roles in enzyme modulation and therapeutic potential.
Propiedades
IUPAC Name |
N-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-14-4-6-15(7-5-14)25-13-23-24-18(25)11-22-19(26)17-3-2-9-21-20(17)27-16-8-10-28-12-16/h2-7,9,13,16H,8,10-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPBHRAAVYLJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NN=C2CNC(=O)C3=C(N=CC=C3)OC4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Butyl-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2467063.png)
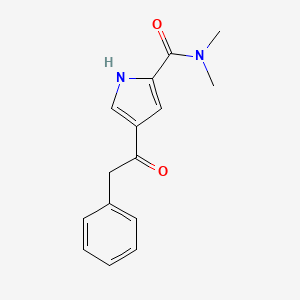
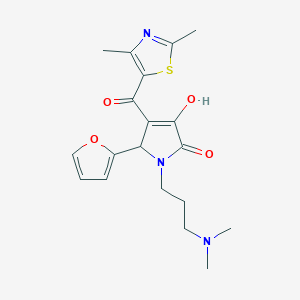
![tert-butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2467067.png)
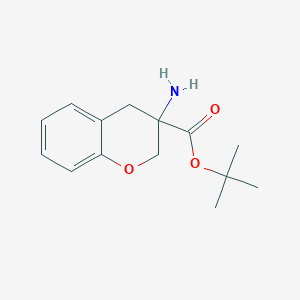
![2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2467073.png)

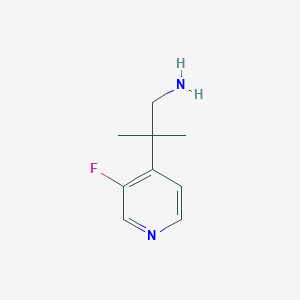

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2467080.png)
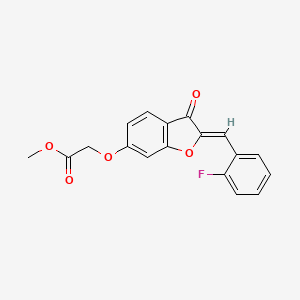
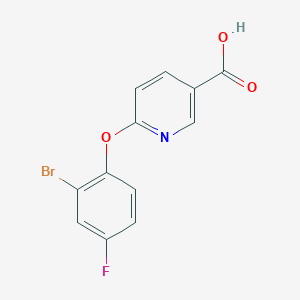
![N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2467084.png)
